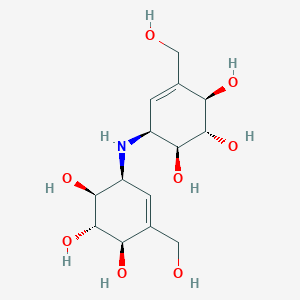

1,1'-Bis-valienamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23NO8 |

|---|---|

Molecular Weight |

333.33 g/mol |

IUPAC Name |

(1S,2S,3R,6S)-4-(hydroxymethyl)-6-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohex-4-ene-1,2,3-triol |

InChI |

InChI=1S/C14H23NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1-2,7-23H,3-4H2/t7-,8-,9+,10+,11-,12-,13-,14-/m0/s1 |

InChI Key |

HTMBAJBCOAIPGE-LNCWTVSLSA-N |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO |

Canonical SMILES |

C1=C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO |

Synonyms |

1,1'-bis-valienamine |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bis Valienamine

Chemo-Synthetic Approaches

Chemo-synthetic routes are pivotal in accessing 1,1'-bis-valienamine and its analogues, providing materials for biological evaluation and further structural modification. These methods offer precise control over stereochemistry, which is crucial for the compound's activity.

Total synthesis provides a reliable method for producing this compound from well-defined starting materials. The two most notable precursors are D-glucose and (-)-quinic acid, each offering a distinct pathway to the target molecule.

Table 1: Comparison of Total Synthesis Routes for this compound

| Starting Precursor | Number of Steps | Overall Yield | Key Features | Source(s) |

| D-Glucose | 12 | 15% | Utilizes a direct aldol (B89426) reaction and palladium-catalyzed allylic coupling. | nih.gov |

| (-)-Quinic Acid | 14 | 12% | Employs a stereospecific palladium-catalyzed allylic amination as a crucial step. | researchgate.net |

The syntheses of this compound rely on powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The mechanistic understanding of these transformations is essential for optimizing reaction conditions and yields.

The direct aldol reaction is a cornerstone transformation in the synthesis of this compound from D-glucose derivatives. nih.govresearchgate.net This reaction is one of the most effective methods for forming carbon-carbon bonds while creating new stereocenters. researchgate.netmdpi.com In the context of the synthesis from D-glucose, a direct aldol reaction involving a glucose-derived diketone is a key step. nih.govresearchgate.net Aldolases are also used in chemoenzymatic processes to synthesize aminocyclitols, where they catalyze the stereoselective condensation of substrates, followed by an intramolecular cyclization (Henry reaction) to form the carbocyclic core. researchgate.net The stereochemical outcome of metal-enolate based aldol reactions can often be predicted by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu

Palladium-catalyzed allylic coupling reactions are instrumental in the final stages of this compound synthesis, specifically for forming the C-N bond that links the two valienamine (B15573) units. nih.govresearchgate.net In the synthesis from (-)-quinic acid, a stereospecific palladium-catalyzed coupling between an allylic amine and an allylic chloride is the crucial bond-forming step. researchgate.net This type of reaction, known as allylic amination, is a powerful tool for C-N bond formation. researchgate.netekb.eg The efficiency and stereospecificity of this reaction are often enhanced by the choice of phosphine (B1218219) or phosphite (B83602) ligands. ekb.egrsc.org For instance, trimethylolpropane (B17298) phosphite (TMPP) has been shown to significantly improve yields in the palladium-catalyzed N-alkylation of allylic chlorides compared to triphenylphosphine. rsc.org These reactions typically proceed with retention of configuration, making them highly valuable in the synthesis of complex, stereochemically rich molecules like valienamine and its derivatives. rsc.orgacs.org

Key Reaction Transformations and Their Mechanistic Implications

Ring-Closing Metathesis Strategies in Carbocyclic Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic compounds, including the carbocyclic core of aminocyclitols. ursa.catwikipedia.org This reaction, often catalyzed by ruthenium-based complexes, facilitates the intramolecular condensation of a diene to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

The application of RCM has been pivotal in the synthesis of various aminocyclitols and their derivatives. For instance, the synthesis of valienamine, a component of this compound, has been efficiently achieved in nine steps from commercially available 2,3,4,6-tetra-O-benzyl-D-glucose, with the key step being the ring-closing metathesis of a highly functionalized diene. nih.gov This strategy highlights the utility of RCM in constructing the unsaturated six-membered ring characteristic of valienamine from acyclic precursors. nih.gov The strategic placement of alkene functionalities within a precursor molecule allows for the formation of five- to thirty-membered rings, demonstrating the broad applicability of this method. organic-chemistry.org

While direct RCM strategies for the synthesis of the dimeric this compound are not extensively detailed, the successful synthesis of its monomeric unit, valienamine, through this method underscores the potential of RCM in constructing the fundamental carbocyclic framework. nih.gov The synthesis of complex carbocyclic nucleoside analogues and other densely functionalized cyclopentane (B165970) and cyclohexane (B81311) rings further illustrates the power of RCM in building intricate molecular architectures from simpler, acyclic starting materials. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of a molecule as complex as this compound, which contains multiple chiral centers, demands precise control over its three-dimensional structure.

Control of Chiral Centers in Complex Aminocyclitol Structures

The biological activity of aminocyclitols is intrinsically linked to their specific stereochemistry. ursa.cat Therefore, synthetic strategies must be able to selectively generate the desired arrangement of substituents at each chiral center. A variety of methods have been developed to achieve this control in the synthesis of complex aminocyclitols. ursa.catirbbarcelona.org

One common approach involves the use of chiral starting materials, such as D-glucose or L-tartaric acid, which provide a pre-existing stereochemical framework that can be elaborated upon. acs.orgconicet.gov.ar For example, an alternative synthesis of this compound has been accomplished from D-glucose in 12 steps. nih.gov Chemoenzymatic methods, which utilize enzymes to perform highly selective transformations, are also powerful tools for establishing chirality. researchgate.netconicet.gov.ar For instance, microbial dihydroxylation can introduce chirality into an aromatic ring with high stereo-, regio-, and enantioselectivity. conicet.gov.arresearchgate.net

Furthermore, stereodivergent synthesis allows for the creation of multiple stereoisomers from a common intermediate by selectively inverting or retaining the configuration of specific chiral centers. irbbarcelona.org This is often achieved through carefully chosen reagents and reaction conditions. For example, in the synthesis of conduramines and other aminocyclitols, the stereochemical outcome of dihydroxylation reactions can be directed by the nature of existing protecting groups on the molecule. irbbarcelona.org

Methodologies for Stereoisomeric Purity

Ensuring the stereoisomeric purity of the final product is a critical aspect of synthesizing chiral molecules. fda.gov Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers, which can be further classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). springernature.commsu.edu These different isomers can have distinct biological activities. fda.gov

To obtain a single, pure stereoisomer, chemists employ several techniques. Asymmetric synthesis aims to create a specific enantiomer from the outset. springernature.com This can be achieved using chiral catalysts, auxiliaries, or reagents that influence the stereochemical course of a reaction. mdpi.com For example, the enantioselective synthesis of the aminocyclitol moiety of fortimicin (B10828623) A was achieved starting from a chiral half-ester obtained through enantioselective hydrolysis with an enzyme. oup.com

Another strategy is chiral resolution, which involves separating a mixture of enantiomers (a racemate). This can be done by converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. diva-portal.org After separation, the resolving agent is removed to yield the pure enantiomers.

The stereoisomeric composition of a synthesized compound is typically verified using analytical techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, often with the aid of chiral shift reagents. fda.govdiva-portal.org

Biosynthetic Pathways and Metabolic Engineering

Nature provides its own elegant routes to complex molecules like this compound through the intricate metabolic pathways of microorganisms.

Discovery and Isolation from Microbial Sources

The discovery of new natural products often involves screening microorganisms for the production of novel bioactive compounds. mdpi.commdpi.com

Identification in Streptomyces hygroscopicus Mutant Strains

The compound this compound was discovered as a secondary metabolite produced by a genetically engineered mutant strain of Streptomyces hygroscopicus subsp. jinggangensis 5008. nih.govresearchgate.netnih.gov This bacterium is known for producing the antifungal agent validamycin A. nih.govscispace.com

In a study aimed at understanding the biosynthesis of validamycin A, the valN gene, which was thought to encode a dehydrogenase, was inactivated. nih.gov This genetic modification resulted in a mutant strain, designated XH-2, that was unable to produce validamycin A. nih.govresearchgate.net Instead, analysis of the fermentation broth of this mutant led to the isolation of two new compounds: this compound and validienamycin. nih.govnih.gov

The isolation and purification of these compounds were achieved using a two-column chromatography system with ion-exchange resins. nih.gov From one liter of the fermentation broth of the XH-2 mutant, researchers were able to isolate approximately 20 mg of this compound and 8 mg of validienamycin. nih.gov The structures of these novel compounds were determined through a combination of 1D and 2D NMR spectroscopy and mass spectrometry. nih.govresearchgate.netnih.gov The production of this compound by this mutant strain not only provided a new source for this compound but also offered insights into the biosynthetic pathway of validamycin A. researchgate.netsjtu.edu.cn

| Compound | Producing Organism | Isolation Method | Yield (from 1L broth) | Reference |

| This compound | Streptomyces hygroscopicus subsp. jinggangensis 5008 (mutant strain XH-2) | Two-column ion-exchange chromatography | 20 mg | nih.gov |

| Validienamycin | Streptomyces hygroscopicus subsp. jinggangensis 5008 (mutant strain XH-2) | Two-column ion-exchange chromatography | 8 mg | nih.gov |

Role as a Novel Secondary Metabolite

This compound has been identified as a novel secondary metabolite produced through targeted genetic engineering of the validamycin A-producing bacterium, Streptomyces hygroscopicus subsp. jinggangensis 5008. nih.govnih.govresearchgate.net Prior to its discovery through fermentation, this compound was known only as a synthetic compound, recognized for its potent inhibitory activity against the enzyme trehalase. nih.govresearchgate.netnih.gov

The generation of this compound via microbial fermentation is a significant development, establishing it as a new natural product. nih.govresearchgate.net Research has shown that this compound exhibits moderate antifungal properties, particularly against Pellicularia sasakii, a phytopathogenic fungus that causes sheath blight in rice. nih.govnih.govresearchgate.net The production of this compound through metabolic engineering not only expands the known diversity of aminocyclitol compounds but also presents a viable alternative route for obtaining its constituent monomer, valienamine. researchgate.netresearchgate.net Valienamine is a crucial precursor for the synthesis of the antidiabetic drug voglibose, making fermentation-based production of this compound a commercially interesting prospect. nih.govnih.gov

Genetic Manipulation for Compound Production

Inactivation of Specific Genes (e.g., valN gene) and its Biochemical Consequences

The production of this compound is a direct biochemical consequence of inactivating a specific gene within the validamycin biosynthetic cluster. nih.govresearchgate.net Scientific investigations pinpointed the valN gene in Streptomyces hygroscopicus 5008 as a critical control point in the pathway. nih.govnih.govresearchgate.net The valN gene encodes a protein that shares homology with zinc-dependent dehydrogenases, which typically catalyze the oxidation of an alcohol to a ketone. nih.gov

By creating a targeted deletion of the valN gene, researchers successfully redirected the metabolic flux of the organism. nih.govresearchgate.net Instead of proceeding with the canonical pathway to produce validamycin A, the valN-mutant strain accumulated two new secondary metabolites: this compound and its glycosylated form, validienamycin. nih.govnih.govresearchgate.net This outcome demonstrates that the ValN enzyme is essential for a subsequent step in validamycin biosynthesis and its absence leads to the dimerization of a precursor molecule, resulting in the formation of this compound.

Table 1: Impact of valN Gene Inactivation on Metabolite Production

| Strain | Genetic Modification | Key Metabolite(s) Produced | Reference |

|---|---|---|---|

| S. hygroscopicus 5008 (Wild Type) | None | Validamycin A | nih.govresearchgate.net |

Heterologous Gene Expression Systems

Heterologous expression, the process of expressing a gene in a host organism that does not naturally possess it, is a powerful tool in metabolic engineering and has been utilized in pathways related to valienamine biosynthesis. wikipedia.org This strategy allows for the production and characterization of enzymes and the synthesis of novel compounds. wikipedia.orgrsc.org

In research pertinent to the valienamine scaffold, heterologous expression was employed to produce β-valienamine. acs.orgebi.ac.uk The aminotransferase gene btrR from Bacillus circulans was introduced and expressed in a mutant strain of S. hygroscopicus 5008 that was engineered to accumulate valienone (B1250258). acs.orgebi.ac.uksjtu.edu.cn This heterologous system successfully converted the host's valienone pool into β-valienamine, showcasing the utility of this approach for creating new biosynthetic pathways. acs.orgsjtu.edu.cn While not yet reported for the direct production of this compound, the principles of heterologous expression represent a viable future strategy for optimizing its production or producing it in more industrially amenable host organisms. minotech.grncsu.edu

Enzymatic Steps and Catalytic Mechanisms in Biosynthesis

Role of Glycosyltransferases (e.g., ValG) in Bioconversion

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar to an acceptor molecule. sigmaaldrich.com In the validamycin A pathway, the glycosyltransferase ValG plays a key role in the final steps. researchgate.net Specifically, ValG is responsible for the glucosylation of validoxylamine A to form validamycin A. researchgate.net

The catalytic activity of ValG was harnessed as a biochemical tool to elucidate the structure of this compound. nih.govnih.govresearchgate.net Researchers performed an in vitro bioconversion by incubating purified this compound with recombinant ValG enzyme in the presence of the sugar donor UDP-glucose. nih.gov This enzymatic reaction resulted in the glycosylation of one of the valienamine units, converting this compound into validienamycin. nih.govresearchgate.net The successful bioconversion and subsequent analysis of the product provided definitive proof for the proposed dimeric structure of this compound. nih.gov

Table 2: Enzymatic Bioconversion of this compound

| Substrate | Enzyme | Co-substrates / Co-factors | Product | Purpose of Reaction | Reference |

|---|

Investigations of Aminotransferase Activities (e.g., BtrR in related valienamine pathways)

Aminotransferases are crucial enzymes in the biosynthesis of many aminocyclitols, as they install the key amino group. While not directly forming the dimer this compound, their activity is fundamental to producing the valienamine monomer. The aminotransferase BtrR, from the butirosin (B1197908) biosynthetic pathway of Bacillus circulans, has been studied extensively in this context. nih.govmdpi.com

BtrR is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the stereospecific transamination of valienone to produce β-valienamine. acs.orgebi.ac.uknih.gov In vitro assays demonstrated that BtrR can efficiently use valienone as a substrate and L-glutamine as an amino donor. sjtu.edu.cn Molecular dynamics simulations have been used to explore the stereoselective mechanism of BtrR, providing insight into how it favors the formation of the β-anomer. nih.govmdpi.com The successful use of BtrR in a heterologous S. hygroscopicus host to convert valienone into β-valienamine highlights the potential for enzymatic manipulation of these pathways to generate valuable and specific aminocyclitol compounds. acs.orgsjtu.edu.cn

Table 3: Catalytic Activity of Aminotransferase BtrR

| Enzyme | Source Organism | Substrate | Product | Cofactor | Preferred Amino Donor | Reference |

|---|

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Validamycin A |

| Validienamycin |

| Valienamine |

| Voglibose |

| Validoxylamine A |

| Trehalase |

| Valienone |

| β-Valienamine |

| Butirosin |

| UDP-glucose |

| L-glutamine |

Elucidation of Precursor Flux and Metabolic Engineering Strategies for this compound Synthesis

The production of this compound is not typically achieved through direct chemical synthesis but is a notable outcome of metabolic engineering in microorganisms. researchgate.net Specifically, its synthesis has been demonstrated through the genetic manipulation of the validamycin A biosynthesis pathway in the bacterium Streptomyces hygroscopicus. researchgate.netnih.govnih.gov This approach provides significant insights into the flow of precursors within this important biochemical pathway and offers a fermentative route to a compound that serves as a valuable chemical precursor. researchgate.net

The primary metabolic engineering strategy employed to generate this compound involves the targeted inactivation of a specific gene within the validamycin biosynthesis gene cluster. researchgate.netnih.gov Researchers created a mutant strain of Streptomyces hygroscopicus subsp. jinggangensis 5008 by inactivating the valN gene. researchgate.net In the wild-type organism, the valN gene product is a key enzyme involved in the later stages of validamycin A synthesis. nih.gov

The inactivation of the valN gene effectively creates a metabolic block. This blockage prevents the downstream conversion of an intermediate substrate, leading to its accumulation. The accumulated precursor, which is a valienamine-like moiety, subsequently undergoes a dimerization reaction, resulting in the formation of the symmetrical molecule this compound. researchgate.net This outcome elucidates the metabolic flux in this engineered strain: the flow of carbon and nitrogen precursors is diverted from the main validamycin A pathway due to the enzymatic bottleneck, leading to the synthesis and accumulation of new secondary metabolites, namely this compound and its glycosylated form, validienamycin. researchgate.netnih.gov

This genetically engineered production is noteworthy as it presents an alternative source of valienamine, a crucial precursor for the antidiabetic drug voglibose. researchgate.net Chemical degradation of this compound has been shown to yield valienamine exclusively. nih.govnih.gov This is a distinct advantage over the degradation of validoxylamine A (the aglycon of validamycin A), which produces a mixture of valienamine and validamine (B1683471). researchgate.netnih.gov

The table below summarizes the key findings from the metabolic engineering of S. hygroscopicus.

The biotransformation of this compound into its glycosylated derivative, validienamycin, was further demonstrated by employing the glycosyltransferase enzyme ValG in the presence of UDP-glucose, confirming the structure of the dimer. researchgate.netnih.gov This metabolic engineering approach not only successfully produced a novel compound but also clarified the role of the ValN enzyme and the flow of intermediates in the validamycin pathway.

Table of Mentioned Compounds

Advanced Structural Characterization and Analysis of 1,1 Bis Valienamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy was fundamental to the structural elucidation of 1,1'-Bis-valienamine. researchgate.netnih.gov Both one-dimensional and two-dimensional techniques were employed to piece together the molecule's framework. nih.gov

One-dimensional NMR spectroscopy offered the initial and most direct evidence for the structure of this compound. Due to the molecule's symmetrical nature, the ¹H and ¹³C NMR spectra were significantly simpler than what would be expected for a non-symmetrical structure of its size. nih.gov

The ¹³C NMR spectrum displayed only seven distinct carbon signals, which is consistent with two identical valienamine (B15573) units joined symmetrically. nih.gov Key signals included four olefinic carbons, confirming the presence of the unsaturated cyclitol rings. nih.gov

The ¹H NMR spectrum, recorded in D₂O, provided detailed information about the proton environment. The presence of a single set of signals for the two valienamine moieties further supported the proposed symmetrical dimer structure. nih.gov An olefinic proton signal observed at 5.95 ppm is characteristic of the unsaturated cyclitol moiety found in valienamine. nih.govresearchgate.net

Detailed assignments from the ¹H NMR spectrum are summarized in the table below. nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1, H-1' | 3.56 | dd | 4.7, 4.8 |

| H-2, H-2' | 3.66 | dd | 4.7, 10.0 |

| H-3, H-3' | 3.73 | dd | 6.5, 10.0 |

| H-4, H-4' | 4.07 | d | 6.5 |

| H-7a, H-7'a | 4.12 | d | 13.9 |

| H-7b, H-7'b | 4.24 | d | 13.9 |

| H-6, H-6' | 5.95 | brd | 4.8 |

While 1D NMR suggested the symmetrical structure, two-dimensional (2D) NMR experiments were crucial for confirming the precise atomic connectivities. nih.govresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are standard methods for such elucidations. emerypharma.comlibretexts.orgcreative-biostructure.com

COSY (¹H-¹H Correlation Spectroscopy) would have been used to establish proton-proton couplings within each spin system. For this compound, this would confirm the connectivity sequence from H-1 through H-4 and the coupling of the olefinic H-6 to adjacent protons, tracing the backbone of the cyclitol ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This technique would have been used to assign each carbon signal in the ¹³C spectrum to its attached proton(s) identified in the ¹H spectrum, such as C-1 to H-1, C-2 to H-2, and so on. libretexts.orgcreative-biostructure.com

The collective data from these 2D NMR experiments provided definitive confirmation of the proposed this compound structure. nih.gov

Application of 1D NMR (¹H, ¹³C) for Structural Confirmation

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) was employed to determine the exact molecular mass of the compound. nih.gov The analysis yielded a molecular mass of 333, which is consistent with the chemical formula C₁₄H₂₃N₁O₆. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound was observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 334. nih.govresearchgate.net This finding was critical in proposing that the compound was a symmetrical dimer of valienamine, distinguishing it from other potential metabolites. nih.gov The mass spectrometry data, in conjunction with the NMR results, provided a comprehensive and unambiguous structural assignment. researchgate.net

Stereochemical and Conformational Analysis

Beyond establishing the planar structure, spectroscopic methods also provided insight into the three-dimensional arrangement of the molecule.

The stereochemistry of this compound was investigated using polarimetry. The compound was found to be optically active, exhibiting a specific rotation value of [α]D²¹ +143.9 (c = 0.2 in MeOH). nih.gov This strong positive rotation confirms the chiral nature of the molecule and is consistent with the known stereochemistry of the parent valienamine monomer. The structure is composed of two valienamine units, each possessing a specific, pre-determined absolute configuration derived from its biosynthetic pathway, which is retained in the dimeric final product.

The coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the six-membered rings. nih.gov

The large coupling constant observed between H-2 and H-3 (J = 10.0 Hz) and between H-3 and H-4 (J = 10.0 Hz, inferred from the dd multiplicity of H-3) suggests a trans-diaxial relationship between these protons.

This indicates that the substituents at C-2, C-3, and C-4 likely adopt equatorial positions, which is typical for a stable chair-like conformation in substituted cyclohexene (B86901) rings.

The smaller coupling constants involving H-1 (J = 4.7, 4.8 Hz) are consistent with its axial or pseudo-axial orientation.

These J-values collectively support a conformation where the cyclitol rings adopt a pseudo-chair arrangement that minimizes steric hindrance between the bulky hydroxyl and hydroxymethyl substituents.

Chemical Transformations and Derivatization of 1,1 Bis Valienamine

Conversion Strategies to Valienamine (B15573) and Analogues

The transformation of 1,1'-bis-valienamine, a symmetrical dimer, into the pharmacologically significant monomer, valienamine, is a primary objective. This conversion offers a potentially more efficient route to valienamine compared to the degradation of other natural products.

Chemical cleavage provides a direct method for breaking the secondary amine bridge in this compound to yield valuable subunits.

The use of N-Bromosuccinimide (NBS) is an effective chemical degradation method for converting this compound into valienamine. nih.govnih.gov This reaction is noteworthy for its high selectivity. When this compound is treated with NBS, the cleavage of the C-N bond results exclusively in the formation of valienamine. nih.govnih.govresearchgate.net This is a significant advantage over traditional methods that use validoxylamine A, the aglycon of validamycin A, as the starting material. The NBS degradation of validoxylamine A yields an approximate 1:1 mixture of valienamine and validamine (B1683471), which requires subsequent separation steps. nih.govresearchgate.net The singular product from this compound simplifies the purification process, making it a more commercially attractive source of valienamine. nih.govnih.gov

The reaction is typically carried out by stirring this compound with NBS in a solvent system such as a dimethylformamide and water mixture for several hours at room temperature. nih.govresearchgate.net Purification is then achieved using techniques like ion-exchange column chromatography. google.com

Table 1: NBS Cleavage of this compound

| Parameter | Description | Source(s) |

| Reactant | This compound | nih.govresearchgate.net |

| Reagent | N-Bromosuccinimide (NBS) | nih.govresearchgate.net |

| Solvent | DMF/H₂O (4:1) | nih.govresearchgate.net |

| Reaction Time | 12 hours | nih.govresearchgate.net |

| Temperature | Room Temperature | nih.govresearchgate.net |

| Product(s) | Valienamine, Valienone (B1250258) | dokumen.pub |

| Key Advantage | Selectively yields valienamine as the only aminocyclitol, unlike the degradation of validoxylamine A. | nih.govnih.gov |

Acid-catalyzed hydrolysis is a standard procedure for cleaving glycosidic bonds. researchgate.net In the context of this compound, this method is applied to its glycosylated form, validienamycin. Validienamycin can be produced by genetically engineered strains of Streptomyces hygroscopicus. nih.govnih.gov To obtain the core this compound structure, validienamycin is subjected to strong acidic conditions.

The process involves refluxing the glycoside in a mixture of 1N sulfuric acid (H₂SO₄) and acetic acid (AcOH) for an extended period, typically 48 hours. nih.gov The mechanism involves the protonation of the glycosidic oxygen, which weakens the C-O bond, leading to the departure of the aglycone (this compound) and the formation of a carbocation on the sugar moiety, which is subsequently attacked by water. researchgate.netnih.gov This hydrolysis step is crucial for liberating this compound from its glycosylated precursor, making it available for subsequent transformations like NBS cleavage. nih.gov

Enzymatic methods offer high selectivity and operate under mild conditions, providing a powerful alternative to chemical synthesis.

The symmetrical nature of this compound allows for enzymatic desymmetrization, a strategy used to introduce chirality and create complex molecules. This has been demonstrated using the glycosyltransferase ValG, an enzyme involved in the validamycin A biosynthetic pathway. nih.govnih.gov

In a bioconversion process, this compound is incubated with the recombinant ValG enzyme in the presence of a sugar donor, Uridine diphosphate (B83284) glucose (UDP-glucose). nih.gov The ValG enzyme selectively transfers the glucose moiety to one of the valienamine units of the dimer, resulting in the formation of the glycoside validienamycin. nih.govnih.gov This reaction serves not only as a method for synthesizing a glycosylated analogue but also as a powerful tool for elucidating the structure of this compound through the analysis of the resulting asymmetrically functionalized product. nih.gov

Table 2: Enzymatic Glycosylation of this compound

| Parameter | Description | Source(s) |

| Substrate | This compound | nih.gov |

| Enzyme | Recombinant Glycosyltransferase (ValG) | nih.govnih.gov |

| Sugar Donor | UDP-glucose | nih.gov |

| Cofactor | Mg²⁺ | nih.gov |

| Buffer | Tris-buffer (pH 7.6) | nih.gov |

| Temperature | 30 °C | nih.gov |

| Product | Validienamycin | nih.gov |

| Process | Enzymatic desymmetrization and selective functionalization. | nih.gov |

N-Bromosuccinimide (NBS) Cleavage Reactions

Enzymatic Bioconversion and Desymmetrization

Synthesis of Chemically Modified Analogues

The efficient conversion of this compound to valienamine is highly significant because valienamine is a crucial building block for the synthesis of numerous chemically modified analogues. nih.govacs.org Valienamine's structure is the pharmacophore in a range of α-glucosidase inhibitors and is the key precursor for the clinically important antidiabetic drug, voglibose. nih.govnih.gov

The availability of valienamine through the degradation of this compound opens pathways to synthesize a diverse library of derivatives. For instance, the stereoisomer β-valienamine, a lead compound for developing β-glycosidase inhibitors, can be produced via the enzymatic amination of valienone, a ketone that can be derived from the degradation of this compound. dokumen.pubresearchgate.net Furthermore, chemical modifications of the valienamine core, such as N-alkylation, have led to potent inhibitors of enzymes like β-glucocerebrosidase, with compounds like N-octyl-β-valienamine showing promise as therapeutic agents. researchgate.net The synthesis of these varied analogues relies on the robust supply of the core valienamine structure, a role that this compound is well-suited to fill.

Strategies for Introducing New Functional Groups

The primary chemical transformation reported for this compound is its degradation to produce valienamine, a crucial precursor for the antidiabetic drug voglibose. nih.govnih.gov This process, while technically a degradation, represents a key chemical manipulation of the parent molecule.

One of the main strategies for the transformation of this compound involves oxidative cleavage. The use of N-bromosuccinimide (NBS) has been documented as an effective method for this purpose. nih.govnih.govresearchgate.netdokumen.pub This reaction specifically cleaves the dimeric structure to yield valienamine. nih.govnih.govresearchgate.netdokumen.pub The treatment of this compound with NBS in a solution of dimethylformamide and water results in the formation of valienamine, which can then be purified using techniques like ion-exchange column chromatography. nih.govgoogle.com This method is noted to be advantageous as it produces valienamine exclusively, unlike the degradation of validoxylamine A which results in a mixture of valienamine and validamine. nih.govnih.govresearchgate.net

Another reported chemical transformation is the hydrolysis of the glycosidic bond in validienamycin, a related compound, to yield this compound. nih.govdokumen.pub This is achieved by refluxing validienamycin in a mixture of sulfuric acid and acetic acid. nih.govdokumen.pub

While the literature extensively covers the cleavage of this compound to valienamine, detailed research on the systematic introduction of a wide array of new functional groups onto the this compound scaffold is not as prevalent. The focus has largely remained on its utility as a source of valienamine.

Structure-Reactivity Relationship Studies of Synthesized Derivatives

The study of structure-reactivity relationships for derivatives of this compound is an area with limited published data. The primary focus of existing research has been on the biological activity of this compound itself and its degradation product, valienamine.

This compound has been identified as a potent trehalase inhibitor. nih.govacs.orgnih.gov Its dimeric structure is key to this inhibitory activity. However, comprehensive studies detailing how systematic structural modifications to the this compound molecule affect its reactivity and inhibitory potential against trehalase or other enzymes are not extensively documented in the reviewed literature.

The antifungal activity of this compound and its glycoside, validienamycin, has been noted against Pellicularia sasakii. nih.govnih.gov This suggests a potential area for structure-activity relationship studies, where derivatives of this compound could be synthesized and tested to understand which structural features are crucial for its antifungal properties.

The synthesis of this compound from D-glucose has been achieved, involving key steps such as a direct aldol (B89426) reaction and a palladium-catalyzed allylic coupling reaction. acs.orgnih.gov While this provides a synthetic route to the molecule, the subsequent derivatization and systematic exploration of structure-reactivity relationships of the resulting analogs remain a less explored field.

Theoretical and Computational Studies of 1,1 Bis Valienamine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the fundamental electronic properties of a molecule from first principles. nih.gov These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the electronic structure and related characteristics of 1,1'-Bis-valienamine. ias.ac.ineurjchem.com

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure of this compound would illuminate the nature of its chemical bonds, charge distribution, and molecular orbitals. Key areas of investigation would include the C-N-C linkage between the two valienamine (B15573) moieties and the delocalization of electrons within the cyclohexene (B86901) rings.

Quantum chemical calculations can determine parameters such as bond orders, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). eurjchem.comnih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. eurjchem.com For a molecule like this compound, this analysis would help identify the most likely sites for nucleophilic and electrophilic attack. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would reveal the regions most susceptible to intermolecular interactions. eurjchem.com

Prediction of Spectroscopic Parameters

Computational methods are frequently employed to predict spectroscopic data, which can aid in the interpretation of experimental results. ucm.es For this compound, whose structure was elucidated using NMR and mass spectrometry, theoretical calculations could corroborate these findings. nih.govnih.gov

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate theoretical NMR chemical shifts (¹H and ¹³C). ucm.es A comparison between these calculated shifts and experimental data helps confirm structural assignments. Similarly, computational modeling can predict vibrational frequencies corresponding to infrared (IR) spectra, allowing for the assignment of specific bands to particular molecular vibrations.

| Predicted Spectroscopic Data | Computational Method | Significance for this compound |

| ¹H and ¹³C NMR Chemical Shifts | GIAO, DFT | Corroboration of experimental data for structural elucidation. |

| Vibrational Frequencies (IR) | DFT, B3LYP | Assignment of functional group vibrations (e.g., O-H, N-H, C=C). |

| Electronic Transitions (UV-Vis) | TD-DFT | Prediction of absorption maxima related to π-π* transitions in the cyclohexene rings. |

Note: The above table is illustrative of the types of data that could be generated through computational studies. Specific values are not available due to the absence of published research focusing on these calculations for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional shapes and flexibility of molecules. nih.govalgoreducation.com For a complex molecule like this compound, understanding its preferred conformations is key to comprehending its biological activity and interactions. numberanalytics.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a detailed view of its conformational landscape. rsc.org An MD simulation of this compound would reveal the flexibility of the two interconnected rings and the range of motion about the central C-N-C bond. This would help identify the most stable, low-energy conformations the molecule is likely to adopt in solution. basicmedicalkey.com Such simulations are crucial for understanding how the molecule might fit into the active site of an enzyme, such as trehalase. nih.govnih.gov

Reaction Mechanism Predictions for Synthetic and Biosynthetic Pathways

Computational chemistry can be used to model reaction pathways, calculate activation energies, and predict the feasibility of proposed synthetic or biosynthetic routes. rsc.orgfrontiersin.org

The biosynthesis of this compound occurs in a mutant strain of Streptomyces hygroscopicus, where the valN gene has been inactivated. nih.govnih.gov This suggests that the ValN enzyme is responsible for a subsequent step in the validamycin A pathway, and its absence leads to the accumulation of this compound. Computational docking and reaction modeling could be used to investigate the substrate and mechanism of the ValN enzyme.

In the biosynthesis of the related validamycin A, a key step is the formation of a C-N bond by a pseudoglycosyltransferase (ValL/VldE). tandfonline.com This enzyme couples GDP-valienol and validamine (B1683471) 7-phosphate. tandfonline.com It is plausible that a similar enzymatic mechanism is responsible for the formation of the symmetrical this compound, potentially through the coupling of two activated valienamine precursors.

From a chemical synthesis perspective, this compound has been synthesized from D-glucose. nih.gov A key step in this synthesis involves a palladium-catalyzed allylic coupling reaction. nih.gov Quantum chemical calculations could be applied to model the transition state of this and other critical reactions in the synthesis, helping to rationalize the observed stereochemical outcomes and optimize reaction conditions. rsc.org Another reported route to obtain valienamine involves the chemical degradation of this compound using N-bromosuccinimide (NBS). nih.govdokumen.pub

Elucidation of Transition States and Energy Barriers

Theoretical and computational chemistry provides powerful tools for investigating the reaction mechanisms of enzyme inhibitors like this compound at an atomic level. While specific experimental data on the transition states and energy barriers for the interaction of this compound with its target enzymes, such as trehalase, are not extensively documented in publicly available literature, computational methods offer a robust framework for their elucidation. These methods can model the dynamic process of enzyme inhibition, providing insights that are often difficult to obtain through experimental techniques alone.

One of the primary computational approaches for studying such complex biological systems is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.netnih.govnih.gov In this approach, the region of the system where the key chemical events occur—namely the inhibitor this compound and the critical amino acid residues in the enzyme's active site—is treated with high-accuracy quantum mechanics (QM). The remainder of the protein and the surrounding solvent are modeled using more computationally efficient molecular mechanics (MM) force fields. researchgate.net This partitioning allows for a detailed and accurate description of bond-breaking and bond-forming processes, electron redistribution, and charge polarization during the inhibitory action, which are quantum mechanical phenomena. nih.gov

Density Functional Theory (DFT) is a widely used QM method for these calculations due to its balance of accuracy and computational cost. mdpi.comresearchgate.netrsc.org DFT can be employed to map the potential energy surface of the reaction between this compound and the enzyme, allowing for the identification of transition state structures. The transition state is a high-energy, transient configuration along the reaction coordinate that represents the energetic bottleneck of the reaction. By locating the transition state, the activation energy barrier for the inhibitory process can be calculated. This energy barrier is a critical determinant of the inhibitor's efficacy.

Molecular dynamics (MD) simulations, often coupled with QM/MM, are also instrumental in exploring the conformational landscape of the enzyme-inhibitor complex and identifying the most probable reaction pathways. mdpi.commalariaworld.orgpku.edu.cndb-thueringen.denih.gov These simulations provide a dynamic picture of the interactions, revealing how the protein environment influences the binding of this compound and the subsequent chemical steps.

The table below illustrates the type of data that would be generated from such computational studies on the interaction of this compound with a hypothetical enzyme target.

| Computational Method | Parameter Calculated | Hypothetical Value for this compound |

| DFT (B3LYP/6-31G) | Energy of Reactants (Enzyme + Inhibitor) | -1500.0 Ha |

| DFT (B3LYP/6-31G) | Energy of Transition State | -1499.8 Ha |

| QM/MM | Activation Energy Barrier | 20.5 kcal/mol |

| MD Simulations | Key Interacting Residues | Asp315, Glu410, Tyr158 |

| MD Simulations | Average H-bond distance (Inhibitor-Asp315) | 1.8 Å |

These are hypothetical values for illustrative purposes.

Computational Design of Novel Catalytic Transformations

The insights gained from theoretical studies on enzyme-inhibitor interactions can be leveraged for the computational design of novel catalytic transformations. While this compound is an inhibitor, the principles used to study its binding and mechanism can be inverted to design new catalysts. uark.eduacs.orgd-nb.inforesearchgate.net The goal is to create enzymes with new functionalities or to enhance the activity of existing ones.

The process of computational enzyme design typically begins with a detailed understanding of the desired chemical reaction and its transition state. acs.org Using the principles of transition state theory, enzymes can be designed to specifically stabilize the transition state of a target reaction, thereby lowering the activation energy and accelerating the reaction rate. For a molecule with a structure like this compound, which is a potent glycosidase inhibitor, one could envision designing a novel glycosidase that acts on a different substrate or performs a novel transformation.

Computational tools play a crucial role in this design process. Software platforms can be used to search through libraries of protein scaffolds to find a suitable host for the designed active site. The active site is then computationally "grafted" into the scaffold, and the surrounding amino acid residues are mutated in silico to optimize the binding of the substrate and the stabilization of the transition state.

Molecular dynamics simulations are then used to assess the stability and dynamics of the newly designed enzyme. mdpi.commalariaworld.orgpku.edu.cndb-thueringen.denih.gov These simulations can predict whether the designed enzyme will maintain its folded structure and whether the active site will be accessible to the substrate. Furthermore, QM/MM calculations can be performed to predict the catalytic efficiency of the designed enzyme by calculating the energy barrier for the catalyzed reaction. researchgate.netnih.govnih.gov

The table below provides an example of the kind of data that would be generated during the computational design of a novel catalyst based on a valienamine-like scaffold.

| Design Step | Computational Tool | Metric | Hypothetical Outcome |

| Scaffold Selection | Protein Design Software | Rosetta Score | -350 |

| Active Site Grafting | In Silico Mutagenesis | RMSD to Ideal Geometry | 0.5 Å |

| MD Simulation | RMSF of Active Site Residues | < 1.0 Å | Stable Active Site |

| QM/MM Calculation | Predicted Catalytic Rate Enhancement (kcat/kuncat) | 10^5 | Efficient Catalysis |

These are hypothetical values for illustrative purposes.

Through iterative cycles of computational design, experimental synthesis, and characterization, novel enzymes with tailored catalytic properties can be developed. This approach holds significant promise for applications in green chemistry, biotechnology, and medicine.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Routes

The chemical synthesis of complex natural products like 1,1'-Bis-valienamine is often challenging, traditionally involving lengthy, multi-step processes. Future research is focused on developing more efficient, sustainable, and economically viable synthetic strategies.

The principles of green chemistry are becoming central to synthetic planning. solubilityofthings.com This involves the use of renewable starting materials, such as plants and food waste, and the replacement of hazardous substances with environmentally benign alternatives. wordpress.com For instance, employing green solvents like ethanol (B145695) and glycerol (B35011) or utilizing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce the environmental footprint of the production process. mdpi.com

Furthermore, the field of chemoenzymatic synthesis, which combines chemical reactions with biological catalysis, offers a powerful and sustainable approach. universidadeuropea.comtandfonline.com Biocatalysis, using isolated enzymes, provides high selectivity and efficiency under mild reaction conditions, minimizing waste and energy consumption. solubilityofthings.com The fermentative production of this compound through genetically engineered microorganisms is itself a sustainable route, and future work will likely focus on optimizing these biological systems to improve yields and simplify downstream processing. nih.gov

Advanced Metabolic Engineering for Enhanced Biosynthesis and Diversification

Metabolic engineering offers a powerful platform for the overproduction of desired compounds and the generation of novel analogues. The production of this compound was first achieved through the targeted inactivation of the valN gene in the validamycin A producer, Streptomyces hygroscopicus 5008. nih.govnih.gov This strain is known to be amenable to genetic manipulation, making it a prime candidate for further engineering. nih.gov

Future strategies to enhance the production of this compound will likely mirror those used to improve validamycin A yields, such as the amplification of the entire biosynthetic gene cluster (BGC), the elimination of endogenous plasmids that may divert resources, and the modulation of regulatory systems to favor secondary metabolism. nih.gov Emerging techniques like ribosomal engineering and the use of inducible promoters can also be employed to activate silent BGCs and boost the production of secondary metabolites in Streptomyces. nih.gov

Synthetic biology provides tools to create entirely new pathways for producing valuable aminocyclitols. For example, a "shunt" pathway was successfully engineered in S. hygroscopicus to produce valienamine (B15573) directly from the intermediate valienone (B1250258). acs.org This was achieved by introducing a heterologous aminotransferase that was further improved through protein evolution. acs.org Similar strategies could be envisioned for this compound, potentially creating more direct and efficient biosynthetic routes or generating a diverse library of related dimeric compounds with unique biological activities. The activation of the numerous silent or cryptic BGCs within the Streptomyces genome remains a key focus, holding the potential for the discovery of entirely new aminocyclitols. nih.gov

Mechanistic Elucidation of Novel Enzymatic Transformations Involving Aminocyclitols

A deep understanding of the enzymatic mechanisms underlying the biosynthesis of aminocyclitols is crucial for their rational engineering and diversification. The formation of this compound occurs when the valN gene, encoding a putative cyclitol reductase, is knocked out. nih.govnih.gov This implies that other enzymes in the pathway can recognize and process unsaturated intermediates, a phenomenon that warrants further mechanistic investigation. nih.gov

Glycosyltransferases (GTs) are key enzymes in the biosynthesis of many aminocyclitol-containing natural products. frontiersin.org The glycosyltransferase ValG, for instance, can utilize this compound as a substrate to synthesize its glycoside, validienamycin. nih.gov GTs are broadly classified as either inverting or retaining, based on the stereochemical outcome at the anomeric center. cazypedia.org The inverting mechanism is generally understood to be a single, SN2-like displacement reaction. frontiersin.orgcazypedia.org However, the mechanism for retaining GTs is still debated, with evidence supporting either a double-displacement mechanism involving a covalent enzyme-glycosyl intermediate or a front-face (SNi-like) mechanism. frontiersin.orgplos.org Elucidating the precise mechanism of ValG and other related GTs will be essential for predicting their substrate scope and engineering them to create novel glycosylated compounds.

The biosynthesis of the core C7N aminocyclitol unit itself begins with the enzyme 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), which cyclizes sedoheptulose (B1238255) 7-phosphate. nih.govnih.gov Additionally, the validamycin pathway features a fascinating pseudoglycosyltransferase, VldE, which catalyzes the formation of a non-glycosidic C-N bond, a key step in assembling the core structure of validoxylamine A. nih.gov Further structural and mechanistic studies of these unique enzymes will provide invaluable insights for future bioengineering efforts.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activities of novel compounds and devise efficient synthetic routes. nih.govmdpi.com

For aminocyclitols like this compound, which are known α-glucosidase inhibitors, Quantitative Structure-Activity Relationship (QSAR) models powered by ML can be developed. nih.gov By training algorithms like random forests or neural networks on existing data of known inhibitors, these models can screen large virtual libraries of this compound derivatives to predict their inhibitory potential. nih.govnih.gov This in silico screening significantly accelerates the hit identification phase, allowing researchers to focus on synthesizing and testing only the most promising candidates. researchgate.net

Beyond activity prediction, AI is also being applied to synthesis planning. Retrosynthesis programs can analyze a target molecule and propose a step-by-step synthetic pathway by working backward from the final product. mdpi.com These tools can identify non-intuitive and efficient routes that might be overlooked by human chemists. mdpi.com When combined with robotic platforms, AI can enable fully automated synthesis and reaction optimization, further accelerating the development cycle. nih.gov The integration of AI and ML into the research workflow for this compound will undoubtedly streamline the design of new analogues with enhanced therapeutic properties and facilitate the development of innovative and efficient methods for their production.

Detailed Research Findings

Q & A

Q. Methodological Insight :

- Gene Inactivation : Use ReDirect technology to replace valN with an antibiotic resistance cassette (e.g., aac(3)IV-oriT). Confirm via PCR and metabolite profiling (TLC/LC-MS) .

- Fermentation : Culture XH-2 in YMG medium at 37°C for 7 days. Isolate metabolites via Dowex 50Wx8 (H⁺) and Dowex 1x8 (OH⁻) chromatography .

How does 1,1′-bis-valienamine serve as a superior precursor for valienamine compared to validoxylamine A?

Basic Research Focus

1,1′-Bis-valienamine’s symmetrical structure allows selective N-bromosuccinimide (NBS) cleavage to yield valienamine exclusively, whereas validoxylamine A cleavage produces a 1:1 mixture of valienamine and validamine. This specificity reduces purification costs, as ion-exchange chromatography isolates valienamine with minimal byproducts .

Q. Methodological Insight :

- Cleavage Optimization : React 1,1′-bis-valienamine with NBS in acetone/water (1:1) at 25°C for 6 hours. Purify via Dowex 50Wx8 (H⁺) and silica gel chromatography for >95% purity .

What advanced techniques are used to elucidate the structure of 1,1′-bis-valienamine and its derivatives?

Advanced Research Focus

Structural confirmation relies on NMR and mass spectrometry :

- 1,1′-Bis-Valienamine : Symmetry simplifies spectra (7 carbons in ¹³C NMR; olefinic protons at δ 5.95 ppm). Molecular ion at m/z 334 [M+H]⁺ confirms dimeric valienamine .

- Validienamycin : Enzymatic glycosylation with ValG adds glucose (anomeric proton at δ 4.64 ppm; m/z 496 [M+H]⁺). 2D NMR (COSY, HSQC) confirms glucose attachment at C-4′ .

Q. Methodological Insight :

- Enzymatic Desymmetrization : Incubate 1,1′-bis-valienamine with ValG, UDP-glucose, and Mg²⁺. Monitor reaction via TLC (butanol:acetic acid:water = 2:1:1) .

How do chemical cleavage methods (e.g., NBS vs. acid/base hydrolysis) impact valienamine yield and purity?

Advanced Research Focus

NBS cleavage of 1,1′-bis-valienamine achieves >90% valienamine yield, while acid/base hydrolysis (e.g., TFA/NaOH) is inefficient (<30% yield) and generates side products. NBS’s regioselective bromination at the nitrogen bridge minimizes byproducts, unlike non-specific acid/base reactions .

Q. Methodological Insight :

- Comparative Analysis : Validate via HPLC (C18 column, 0.1% TFA/MeCN gradient). Quantify valienamine using a calibration curve (λ = 210 nm) .

How is antifungal activity of 1,1′-bis-valienamine assessed experimentally?

Advanced Research Focus

Antifungal assays against Pellicularia sasakii use agar plug methods:

Q. Methodological Insight :

- Dose-Response Curves : Use ImageJ to quantify mycelial growth inhibition. Statistical analysis (ANOVA) confirms significance (p < 0.05) .

How to resolve contradictions in byproduct formation during valienamine purification?

Advanced Research Focus

Validoxylamine A cleavage yields valienamine/validamine mixtures, requiring costly HPLC separation. In contrast, 1,1′-bis-valienamine cleavage produces trace valienone, removable via silica gel chromatography. Optimize reaction time (6 hours) and NBS stoichiometry (1.2 eq.) to minimize residuals .

Q. Methodological Insight :

- Troubleshooting : Monitor reaction by TLC (Rf: valienamine = 0.3; valienone = 0.7 in EtOAc:MeOH:H₂O = 5:1:1). Adjust NBS concentration if valienone exceeds 5% .

What enzymatic strategies enable functional diversification of 1,1′-bis-valienamine?

Advanced Research Focus

ValG glycosyltransferase catalyzes regioselective glucose addition to 1,1′-bis-valienamine, forming validienamycin. This enzymatic step is critical for generating derivatives with modified bioactivity. ValG’s specificity for C-4′ hydroxyl ensures controlled functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.